molecular formula C12H10N2O3 B2769693 5-(Benzyloxy)pyridazine-3-carboxylic Acid CAS No. 2155875-05-9

5-(Benzyloxy)pyridazine-3-carboxylic Acid

Cat. No.: B2769693
CAS No.: 2155875-05-9
M. Wt: 230.223
InChI Key: IEDCGILZSXRKPZ-UHFFFAOYSA-N
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Description

5-(Benzyloxy)pyridazine-3-carboxylic Acid is a heterocyclic organic compound with the molecular formula C12H10N2O3. It features a pyridazine ring substituted with a benzyloxy group at the 5-position and a carboxylic acid group at the 3-position.

Preparation Methods

The synthesis of 5-(Benzyloxy)pyridazine-3-carboxylic Acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of reagents such as benzyl alcohol, pyridazine derivatives, and carboxylating agents under controlled temperature and pH conditions .

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

5-(Benzyloxy)pyridazine-3-carboxylic Acid undergoes various chemical reactions, including:

Major products formed from these reactions include substituted pyridazines, benzyl derivatives, and various oxidized or reduced forms of the original compound .

Scientific Research Applications

5-(Benzyloxy)pyridazine-3-carboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)pyridazine-3-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group enhances its binding affinity to these targets, while the carboxylic acid group facilitates interactions through hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 5-(Benzyloxy)pyridazine-3-carboxylic Acid include:

    Pyridazine-3-carboxylic Acid: Lacks the benzyloxy group, resulting in different chemical properties and biological activities.

    5-(Methoxy)pyridazine-3-carboxylic Acid: Contains a methoxy group instead of a benzyloxy group, leading to variations in reactivity and application.

    5-(Phenoxy)pyridazine-3-carboxylic Acid:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-phenylmethoxypyridazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-12(16)11-6-10(7-13-14-11)17-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDCGILZSXRKPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=NN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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